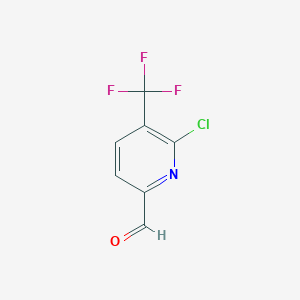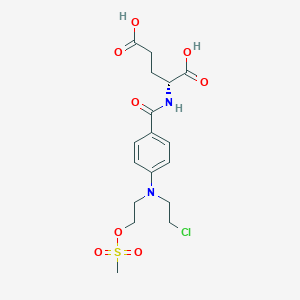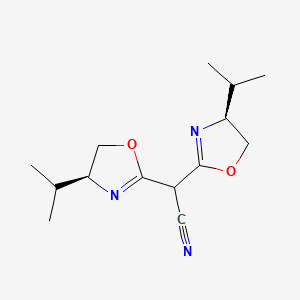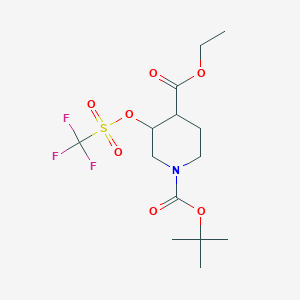
1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and trifluoromethylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
The synthesis of 1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethylsulfonyl groups are introduced through various substitution reactions. Common reagents used in these steps include tert-butyl chloride, ethyl bromide, and trifluoromethanesulfonic anhydride.
Final Assembly: The final compound is assembled through esterification reactions, where carboxylate groups are introduced to complete the structure.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
1-tert-Butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
Ethyl N-Boc-piperidine-4-carboxylate: This compound shares a similar piperidine ring structure but lacks the trifluoromethylsulfonyl group, resulting in different chemical properties and applications.
tert-Butyldimethylsilyl trifluoromethanesulfonate: While this compound contains a trifluoromethylsulfonyl group, it differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22F3NO7S |
|---|---|
Molecular Weight |
405.39 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-(trifluoromethylsulfonyloxy)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22F3NO7S/c1-5-23-11(19)9-6-7-18(12(20)24-13(2,3)4)8-10(9)25-26(21,22)14(15,16)17/h9-10H,5-8H2,1-4H3 |
InChI Key |
NTYMUBGCACZDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


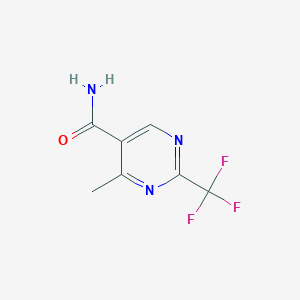
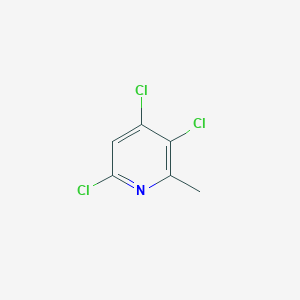
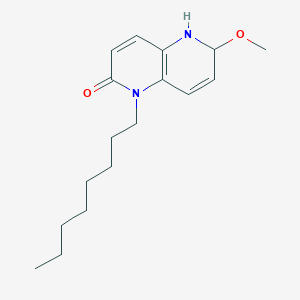
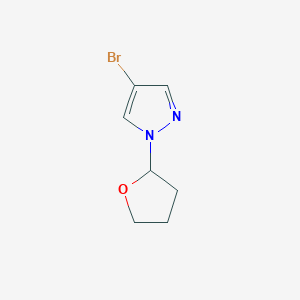
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
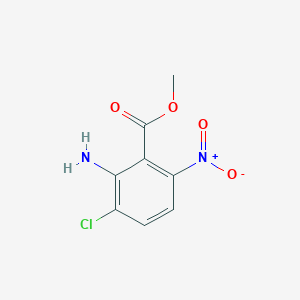

![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
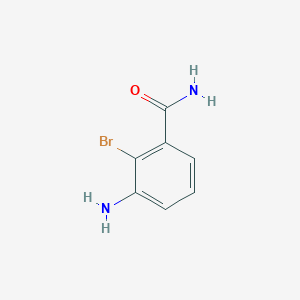
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
